Penicillin G benzathine (USP)
Description
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKTXGNSOORHA-CJHXQPGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194317 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-02-5 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillin G Benzathine,tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Evolution of Benzathine Benzylpenicillin in Antimicrobial Therapeutics
The development of benzathine benzylpenicillin marked a pivotal moment in the history of antimicrobial therapy. Patented in 1950, it emerged from the need for a penicillin formulation that could provide sustained therapeutic blood levels over an extended period. wikipedia.org This long-acting property is achieved by combining dibenzylethylene diamine with two molecules of penicillin G, resulting in a compound with very low solubility that is slowly released from the intramuscular injection site. wikipedia.orgfda.gov
Initially, benzylpenicillin (penicillin G) was produced through the fermentation of the mold Penicillium chrysogenum. wikipedia.org The creation of the benzathine salt provided a practical solution for treating infections requiring continuous, low-level antibiotic presence, thereby improving patient compliance and therapeutic outcomes. nih.gov Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. nih.govrhdaction.org
Since its introduction, benzathine benzylpenicillin has been the treatment of choice for several bacterial infections. Its exceptional effectiveness against Treponema pallidum, the bacterium that causes syphilis, and Streptococcus pyogenes, the causative agent of streptococcal pharyngitis and a precursor to acute rheumatic fever, solidified its place in clinical practice. nih.govoup.com Despite the development of numerous other antibiotics over the decades, benzathine benzylpenicillin has not been supplanted for these specific indications due to its proven efficacy and the lack of significant resistance development in target organisms like Streptococcus pyogenes. nih.govnih.gov
The manufacturing process and delivery method of benzathine benzylpenicillin have remained largely unchanged since the 1950s. mja.com.au It is typically available as a powder for suspension or in pre-filled syringes for deep intramuscular injection. mja.com.aurhdaction.org
Foundational Role and Research Significance of Benzathine Benzylpenicillin in Global Health Initiatives
Elucidation of Benzylpenicillin's Mechanism of Action at the Cellular Level
The bactericidal activity of benzylpenicillin is contingent upon its ability to disrupt the integrity of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic stress. patsnap.com This action is most pronounced in actively multiplying bacterial cells, where cell wall synthesis is ongoing. nih.govpediatriconcall.com
Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis
Benzylpenicillin's primary mechanism involves the inhibition of peptidoglycan biosynthesis. patsnap.commedicinenet.com Peptidoglycan, a critical polymer composed of glycan chains cross-linked by short peptides, provides the structural scaffolding of the bacterial cell wall. oup.comwikipedia.org By interfering with the final stages of peptidoglycan assembly, benzylpenicillin compromises the cell wall's structural integrity. patsnap.comdrugbank.com This disruption leads to the formation of an osmotically unstable cell wall, ultimately resulting in cell lysis and bacterial death. nih.govdrugbank.com Research in Bacillus licheniformis has demonstrated that benzylpenicillin inhibits the formation of cross-bridges between newly synthesized peptidoglycan and the pre-existing cell wall, leading to the accumulation of uncross-linked, soluble peptidoglycan in the surrounding medium. nih.gov
Structural Interaction with Penicillin-Binding Proteins (PBPs) and Transpeptidases
The molecular targets of benzylpenicillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which include transpeptidases. patsnap.comdrugbank.com These enzymes are crucial for catalyzing the transpeptidation reaction, the final step in peptidoglycan synthesis that creates the cross-links between peptide chains. patsnap.comdrugbank.com Benzylpenicillin, due to its structural similarity to the D-alanyl-D-alanine dipeptide at the terminus of the peptidoglycan precursor, acts as a substrate mimic. oup.comwikipedia.org It binds to the active site of PBPs and irreversibly acylates the serine residue within the active site, forming a stable, inactive acyl-enzyme complex. patsnap.comoup.com This inactivation of PBPs prevents the formation of the necessary peptide cross-links, thereby weakening the cell wall. patsnap.com Studies on Streptococcus pneumoniae have shown a direct correlation between the acylation of specific PBPs and the inhibition of peptidoglycan incorporation and cell growth. nih.gov
Bactericidal Effects on Actively Multiplying Bacterial Cells
The bactericidal action of benzylpenicillin is most effective against bacteria that are in the process of active multiplication and cell wall synthesis. nih.govpediatriconcall.com During this phase, the continuous synthesis and remodeling of the peptidoglycan layer are essential for cell division and expansion. By inhibiting PBP activity, benzylpenicillin disrupts this dynamic process, leading to the accumulation of structural defects in the cell wall. patsnap.com The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis. nih.govdrugbank.com It is also suggested that penicillin may interfere with an inhibitor of bacterial cell wall autolytic enzymes, further contributing to cell lysis. drugbank.comdrugbank.com
Spectrum of Antimicrobial Activity of Benzathine Benzylpenicillin in Research Contexts
Benzathine benzylpenicillin exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria and specific spirochetes. nih.govwikipedia.org Its efficacy is attributed to the slow release of benzylpenicillin from the injection site, which provides prolonged, low concentrations of the antibiotic. nih.gov
Efficacy Profiles Against Gram-Positive Cocci, Particularly Streptococcal Species (Groups A, B, C, G, H, L, M)
Benzathine benzylpenicillin is highly effective against a range of Gram-positive cocci, most notably various species of Streptococcus. nih.govnih.gov It demonstrates potent activity against β-hemolytic streptococci, including Lancefield groups A, B, C, G, H, L, and M. nih.govnih.govfda.gov Streptococcus pyogenes (Group A streptococcus), a common cause of pharyngitis, is particularly susceptible, and notably, resistance to penicillin G has not been reported in this species. nih.govfda.gov While generally effective, some studies have noted bacteriologic treatment failures in a percentage of children treated for Group A streptococcal pharyngitis, though the isolated strains remained highly susceptible to penicillin. nih.govaap.org The drug is also active against Streptococcus pneumoniae and non-penicillinase-producing staphylococci. medicinenet.comdrugbank.com
| Bacterial Species/Group | Susceptibility to Benzathine Benzylpenicillin |
| Streptococcus pyogenes (Group A) | Highly susceptible; no reported resistance. nih.govfda.gov |
| β-hemolytic streptococci (Groups B, C, G, H, L, M) | Susceptible. nih.govnih.govfda.gov |
| Streptococcus pneumoniae | Susceptible. medicinenet.comdrugbank.com |
| Non-penicillinase-producing Staphylococcus | Susceptible. drugbank.com |
Antitreponemal Activity Against Treponema pallidum and Treponema carateum
A cornerstone of benzathine benzylpenicillin's clinical use is its profound efficacy against the spirochete Treponema pallidum, the causative agent of syphilis. nih.govbmj.com The slow-release formulation ensures that treponemicidal concentrations of the antibiotic are maintained for an extended period, which is crucial for eradicating this slow-growing organism. bmj.com A single intramuscular injection has been shown to be effective for treating early-stage syphilis. bjstd.org The World Health Organization recommends benzathine penicillin G as the primary treatment for syphilis. nih.govwho.int Benzathine benzylpenicillin is also effective against Treponema carateum, the bacterium responsible for pinta. nih.govfda.gov
Limitations in Activity Against Penicillinase-Producing Bacteria and Organisms with Altered PBPs
Benzathine benzylpenicillin, a cornerstone of antibiotic therapy, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. nih.govwho.intpediatriconcall.com As a member of the β-lactam class of antibiotics, its primary molecular target is a group of enzymes known as penicillin-binding proteins (PBPs). medicines.org.ukurology-textbook.comnih.gov These proteins, such as transpeptidases, are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. nih.govmedicines.org.ukurology-textbook.com By binding to and inactivating these PBPs, benzylpenicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened, osmotically unstable cell wall and subsequent cell lysis. nih.govnih.govmedsinfo.com.au
However, the efficacy of benzathine benzylpenicillin is significantly constrained by two primary mechanisms of bacterial resistance: the enzymatic degradation of the antibiotic and the structural modification of its target proteins. medicines.org.ukmedsinfo.com.auslideshare.net These limitations render the drug ineffective against a range of clinically important pathogens. nih.govmedicinenet.com
A principal mechanism of resistance is the production of β-lactamase enzymes, specifically penicillinases, by certain bacteria. who.intmedicines.org.uk These enzymes hydrolyze the amide bond in the β-lactam ring, the core structural motif of all penicillin antibiotics. nih.gov This hydrolytic cleavage results in an inactive metabolite, rendering the antibiotic unable to bind to its PBP target. medicines.org.uk Consequently, benzathine benzylpenicillin has no activity against bacteria that produce these enzymes, such as many strains of staphylococci and gonococci. pediatriconcall.commedicines.org.uk The production of penicillinase can be a sophisticated defense; in Gram-positive bacteria, the enzyme is often secreted in large quantities, while in Gram-negative bacteria, it is typically located in the periplasmic space, strategically positioned to destroy the antibiotic before it reaches its target PBPs on the inner membrane. pharmacy180.com
The second major limitation arises from modifications to the penicillin-binding proteins themselves. medicines.org.uktaylorandfrancis.com Acquired resistance in bacteria like Streptococcus pneumoniae is often due to mutations in the genes encoding existing PBPs. medicines.org.uknih.gov These mutations lead to alterations in the amino acid sequence and three-dimensional structure of the PBP's transpeptidase domain, which reduces its affinity for benzylpenicillin. medicines.org.ukpharmacy180.com Even if the antibiotic reaches its target, it cannot bind effectively to inhibit cell wall synthesis. taylorandfrancis.com In some cases, such as with methicillin-resistant Staphylococcus aureus (MRSA), resistance involves the acquisition of a novel PBP (PBP2a) which has an inherently low affinity for most β-lactam antibiotics. medicines.org.ukpharmacy180.com
Another contributing factor to resistance, particularly in Gram-negative bacteria, is reduced permeability of the bacterial outer membrane, which can prevent the antibiotic from reaching its PBP targets in sufficient concentrations. medicines.org.ukuobaghdad.edu.iq
Table 1: Mechanisms of Bacterial Resistance to Benzathine Benzylpenicillin
| Mechanism of Resistance | Molecular Action | Consequence for Benzathine Benzylpenicillin |
| Enzymatic Degradation | Production of β-lactamase (penicillinase) enzymes that hydrolyze the β-lactam ring. medicines.org.uknih.gov | The antibiotic is structurally inactivated before it can reach its target PBPs. medicines.org.uk |
| Target Site Modification | Alterations in the structure of Penicillin-Binding Proteins (PBPs) due to genetic mutations. medicines.org.ukpharmacy180.com | Reduced binding affinity of the antibiotic to the PBP, preventing inhibition of cell wall synthesis. medicines.org.uktaylorandfrancis.com |
| Acquisition of Novel Target | Acquisition of an additional PBP (e.g., PBP2a in MRSA) with very low affinity for β-lactam antibiotics. medicines.org.ukpharmacy180.com | The bacteria can continue to synthesize their cell wall despite the presence of the antibiotic. pharmacy180.com |
| Reduced Permeability | Changes in the outer membrane of Gram-negative bacteria (e.g., altered porin channels) that limit antibiotic entry. medicines.org.ukuobaghdad.edu.iq | Insufficient concentration of the antibiotic reaches the periplasmic space to inhibit PBPs. medicines.org.uk |
Table 2: Examples of Bacteria Exhibiting Resistance to Benzathine Benzylpenicillin
| Resistance Mechanism | Exemplary Bacteria |
| Penicillinase Production | Staphylococcus aureus (penicillinase-producing strains) medicines.org.ukpharmacy180.com, Neisseria gonorrhoeae who.intmedicines.org.uk, Haemophilus influenzae who.intpharmacy180.com, Moraxella catarrhalis who.int |
| Altered Penicillin-Binding Proteins (PBPs) | Streptococcus pneumoniae (penicillin-resistant strains) medicines.org.ukpharmacy180.com, Methicillin-resistant Staphylococcus aureus (MRSA) medicines.org.ukpharmacy180.com, Penicillin-resistant enterococci pharmacy180.com |
Pharmacokinetic Research on Benzathine Benzylpenicillin and Its Hydrolyzed Form, Benzylpenicillin
Investigations into Absorption Dynamics
Following intramuscular administration, benzathine benzylpenicillin is slowly absorbed and subsequently hydrolyzed to its active form, benzylpenicillin. medicines.org.ukbjstd.org This process of slow absorption and hydrolysis leads to lower but more sustained serum levels of benzylpenicillin compared to other parenteral penicillins. medsafe.govt.nzwho.int
Kinetics of Drug Release from Intramuscular Depot Formulations
Benzathine benzylpenicillin's very low solubility in water is a key factor in its slow absorption rate after intramuscular injection. bjstd.orgwho.int It forms a depot at the injection site, from which it is gradually released and hydrolyzed to benzylpenicillin. who.intrwandafda.gov.rwdrugfuture.com This slow release mechanism results in prolonged therapeutic blood concentrations. bjstd.org The absorption process has been described as biphasic in some studies, potentially corresponding to the dissolution of the benzathine benzylpenicillin crystals and subsequent hydrolysis into its constituent parts within the depot site. nih.gov
Time to Peak Plasma Concentration (Tmax) and Sustained Therapeutic Concentrations
The time to reach peak plasma concentration (Tmax) of benzylpenicillin after intramuscular injection of benzathine benzylpenicillin varies, with studies reporting ranges from 12 to 48 hours. who.int Specifically, peak plasma levels have been observed at 24 hours in children and 48 hours in adults. medicines.org.uk One study on healthy Japanese participants reported a median Tmax of 48 hours. nih.gov
The sustained release from the intramuscular depot allows for prolonged therapeutic concentrations. For instance, after a 1.2 million unit injection in adults, detectable drug concentrations can be maintained for 14 days or longer. nih.govstatpearls.com Another report indicates that blood levels of 0.03 to 0.05 units/mL are maintained for 4 to 5 days after a 300,000-unit injection, for 10 days after a 600,000-unit injection, and for 14 days after a 1,200,000-unit injection. who.intfda.gov Detectable concentrations have been noted for up to 4 weeks. medsafe.govt.nzwho.intrwandafda.gov.rwfda.gov
Sustained Benzylpenicillin Concentrations After Intramuscular Benzathine Benzylpenicillin Injection
| Dose | Detectable Concentration Duration | Reference |
|---|---|---|
| 300,000 units | 4 to 5 days | who.intfda.gov |
| 600,000 units | 10 days | who.intfda.gov |
| 1,200,000 units | 14 days or longer | who.intnih.govstatpearls.comfda.gov |
| 900 mg | Up to 32 days | drugfuture.com |
Factors Modulating Absorption Profiles
Body Mass Index (BMI) has been identified as a significant factor influencing the absorption and subsequent exposure to benzylpenicillin. In a study involving children and adolescents with rheumatic heart disease, those with a higher BMI (≥25 kg/m ²) had a median duration of benzylpenicillin concentrations above the target of 0.02 mg/L of 0 days, compared to 9.8 days for those with a lower BMI (<25 kg/m ²). nih.govoup.comresearchgate.net A higher BMI was associated with delayed absorption, nearly doubling the observed half-life. nih.gov This delayed absorption in individuals with higher BMI could be due to unintentional injection into subcutaneous or adipose tissue instead of the intended intramuscular site. nih.gov
Recent research has explored subcutaneous (SC) administration as an alternative to intramuscular (IM) injection. A randomized crossover study in healthy males found that SC administration resulted in a more prolonged duration of effect compared to IM injection. researchgate.net The principal absorption half-life was significantly longer following SC injection (20.1 days) compared to IM administration (10.2 days). researchgate.net Subcutaneous delivery also led to lower peak and higher trough penicillin concentrations. researchgate.net Another study in piglets showed that while IM injection resulted in higher maximum plasma concentrations (Cmax), the mean residence time (MRT) of penicillin G was longer with SC injection. researchgate.netnih.gov Simulations suggest that SC infusion of higher doses could provide therapeutic penicillin concentrations for as long as 3 months. researchgate.net
Studies on Distribution Characteristics
Once absorbed and hydrolyzed to benzylpenicillin, the drug is distributed throughout the body. The volume of distribution for benzathine penicillin has been reported to be between 0.53 and 0.567 L/kg. nih.govstatpearls.com In adults, the volume of distribution is approximately 0.3-0.4 L/kg, while in children it is about 0.75 L/kg. medicines.org.uk Benzylpenicillin is approximately 55% to 60% bound to plasma proteins, primarily albumin. medicines.org.ukmedsafe.govt.nz The drug distributes to various body tissues, with the highest concentrations found in the kidneys and lesser amounts in the liver, skin, and intestines. medsafe.govt.nz Penetration into the cerebrospinal fluid (CSF) is generally poor. rwandafda.gov.rwdrugfuture.com
Pharmacokinetic Distribution Parameters of Benzylpenicillin
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Volume of Distribution | 0.53 - 0.567 L/kg | General | nih.govstatpearls.com |
| Volume of Distribution | 0.3 - 0.4 L/kg | Adults | medicines.org.uk |
| Volume of Distribution | ~0.75 L/kg | Children | medicines.org.uk |
| Plasma Protein Binding | ~55% | General | medicines.org.uk |
| Plasma Protein Binding | ~60% | General | medsafe.govt.nz |
Determination of Volume of Distribution
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues. For benzylpenicillin, the active form of benzathine benzylpenicillin, the Vd has been reported to be approximately 0.3 to 0.4 L/kg in adults. medicines.org.ukmedsafe.govt.nz In children, the Vd is noted to be higher, around 0.75 L/kg. medicines.org.ukmedsafe.govt.nz Other research indicates a Vd for benzylpenicillin ranging from 0.53 to 0.67 L/kg. drugbank.commims.com
| Patient Population | Volume of Distribution (L/kg) | Source |
|---|---|---|
| Adults | 0.3 - 0.4 | medicines.org.ukmedsafe.govt.nz |
| Adults | 0.53 - 0.67 | drugbank.commims.com |
| Children | 0.75 | medicines.org.ukmedsafe.govt.nz |
Plasma Protein Binding Affinity and Dynamics
Benzylpenicillin exhibits moderate binding to plasma proteins, primarily albumin. drugbank.comnih.gov The extent of this binding is reported to be between 45% and 68%. drugbank.comnih.gov More specifically, some sources state the plasma protein binding is approximately 55% to 60%. medicines.org.ukmims.comwho.int This binding is a critical factor as only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination. fao.org
| Reported Binding Range (%) | Primary Binding Protein | Source |
|---|---|---|
| 45 - 68 | Albumin | drugbank.comnih.gov |
| ~55 | Not Specified | medicines.org.uk |
| ~60 | Albumin | mims.com |
| ~60 | Not Specified | who.int |
Transplacental Passage and Fetal Drug Exposure Studies
Benzylpenicillin is known to cross the placental barrier. medicines.org.ukhpra.ie Studies have shown that fetal plasma concentrations of benzylpenicillin can reach levels corresponding to those in the maternal serum within one to two hours of administration. hpra.ie Fetal levels have been reported to be 10-30% of maternal plasma concentrations. medicines.org.uk High concentrations of the drug are also found in the amniotic fluid, particularly in late gestation. medicines.org.ukmedsafe.govt.nz Animal reproduction studies have not indicated direct or indirect harmful effects on the fetus. medicines.org.uk
Excretion Patterns in Breast Milk
Small amounts of benzylpenicillin are excreted into human breast milk. medicines.org.ukhpra.iewho.int The concentration of benzylpenicillin in maternal milk can range from 2% to 15% of the mother's serum concentrations. medicines.org.uk While the levels are generally low, the possibility of infant sensitization or effects on the intestinal flora is a consideration. medicines.org.ukwho.intwho.int If diarrhea, candidiasis, or a rash occurs in the infant, it is recommended to discontinue breastfeeding. medicines.org.ukwho.int Breastfeeding can typically be resumed 24 hours after treatment cessation. medicines.org.ukwho.inthpra.ie
Research on Metabolism and Elimination Pathways
Biotransformation to 6-Aminopenicillanic Acid and Penicilloic Acid
The metabolism of benzylpenicillin is a relatively limited process. mims.com A significant portion of an administered dose is not metabolized and is excreted unchanged. medicines.org.ukmedsafe.govt.nz However, some biotransformation does occur. One pathway involves the hydrolysis of the beta-lactam ring to form the inactive metabolite, penicilloic acid. drugbank.comontosight.ainih.gov Studies indicate that about 16-30% of an intramuscular dose is metabolized into penicilloic acid. drugbank.com Another minor metabolic pathway involves the conversion to 6-aminopenicillanic acid. drugbank.comnih.govnih.gov Small amounts of 6-aminopenicillanic acid have been found in the urine of patients treated with penicillin G. drugbank.com The liver is considered a probable site for this inactivation. nih.govnih.govdrugbank.com
Renal Clearance Mechanisms and Impairment Considerations
The primary route of elimination for benzylpenicillin and its metabolites is through the kidneys. drugbank.comontosight.ai Renal clearance is rapid and involves both glomerular filtration and active tubular secretion. fao.orgfda.gov Between 58% and 85% of an administered dose is recovered unchanged in the urine. fda.gov
In individuals with impaired renal function, the elimination of benzylpenicillin is significantly delayed. fda.gov The serum half-life is prolonged in these patients. fda.gov For instance, in anuric patients, the half-life can be as long as 20 hours. fda.gov Prolonged intermittent renal replacement therapy (PIRRT) has been shown to significantly increase the clearance of benzylpenicillin. nih.govkarger.comuq.edu.au Studies in critically ill patients on PIRRT showed a mean clearance of 6.61 L/h compared to 3.04 L/h when off PIRRT. nih.govuq.edu.au In cases of very severe impairment of both hepatic and renal function, there may be a delay in the degradation and excretion of penicillins. medicines.org.uk
Contribution of Hepatic Metabolism and Biliary Excretion
Following administration, benzathine benzylpenicillin undergoes slow hydrolysis to release its active component, benzylpenicillin (also known as penicillin G). mims.commedicines.org.ukwho.int Consequently, the subsequent metabolic and excretory processes primarily concern the fate of benzylpenicillin. The liver plays a role in the non-renal clearance of benzylpenicillin, although it is not the primary elimination pathway. ontosight.aidrugbank.comnih.govfda.gov
Research indicates that the metabolic processing of benzylpenicillin occurs principally in the liver. ontosight.ai A portion of a given dose, estimated to be between 16% and 30%, is inactivated through hepatic metabolism. drugbank.comseqirus.com In instances of severely compromised hepatic and renal function, a delay in the degradation and excretion of penicillins may be observed. who.intwho.int
The primary metabolic transformation involves the hydrolysis of the beta-lactam ring, resulting in the formation of the inactive metabolite, penicilloic acid. ontosight.aidrugbank.comseqirus.comnih.gov Studies have also identified other minor metabolites. For instance, small quantities of 6-aminopenicillanic acid have been found in the urine of patients treated with penicillin G. drugbank.comnih.govstatpearls.com Additionally, a minor fraction of the drug appears to undergo hydroxylation to form one or more active metabolites, which are also excreted via the urine. drugbank.comnih.govstatpearls.com
A study utilizing isolated rat hepatocytes confirmed that liver cells possess metabolizing activity for benzylpenicillin. nih.gov The investigation demonstrated that the rate at which benzylpenicillin disappeared from the incubation medium followed Michaelis-Menten kinetics and was dependent on the concentration of cellular protein. nih.gov
Biliary excretion represents a minor pathway for the elimination of benzylpenicillin in humans, accounting for approximately 5% of the administered dose. medicines.org.ukseqirus.comwho.inthpra.ie This route of excretion may gain importance in individuals with impaired renal function. fda.gov
Significant species-specific differences have been identified in the biliary excretion of benzylpenicillin. tandfonline.com Research has shown that while biliary excretion is substantial in rats, it is negligible in humans. tandfonline.com This disparity is attributed to the function of the multidrug resistance-associated protein 2 (Mrp2/MRP2) transporter. Studies using canalicular liver plasma membrane vesicles revealed that rat Mrp2 plays a crucial role in the ATP-dependent transport of benzylpenicillin into the bile canalicular membrane. tandfonline.com In contrast, human MRP2 does not appear to be significantly involved in this process, explaining the low level of biliary excretion observed in humans. tandfonline.com
Data Tables
Table 1: Metabolites of Benzylpenicillin This table details the metabolic byproducts resulting from the hepatic processing of benzylpenicillin.
| Metabolite Name | Metabolic Process | Activity | Reference |
| Penicilloic Acid | Hydrolysis of the beta-lactam ring | Inactive | ontosight.aidrugbank.comseqirus.comnih.gov |
| 6-aminopenicillanic acid | Not specified | Not specified | drugbank.comnih.govstatpearls.com |
| Hydroxylated metabolites | Hydroxylation | Active | drugbank.comnih.govstatpearls.com |
Table 2: Excretion and Metabolism Percentages for Benzylpenicillin This table provides quantitative data on the extent of hepatic metabolism and biliary excretion of benzylpenicillin in humans.
| Pathway | Percentage of Dose | Conditions | Reference |
| Hepatic Inactivation/Metabolism | 16-30% | Normal Function | drugbank.comseqirus.com |
| Biliary Excretion | ~5% | Normal Function | medicines.org.ukseqirus.comwho.inthpra.ie |
Table 3: Kinetic Parameters of Benzylpenicillin Transport in Rat Hepatocytes This table presents kinetic data from a study on the ATP-dependent uptake of benzylpenicillin in rat liver membrane vesicles, mediated by the Mrp2 transporter. tandfonline.com
| Parameter | Value | Description |
| Km (Michaelis constant) | 44.0 μM | The concentration of benzylpenicillin at which the transport rate is half of Vmax. |
| Vmax (Maximum velocity) | 508.4 pmol mg-1 min-1 | The maximum rate of ATP-dependent benzylpenicillin uptake. |
Pharmacodynamic Research of Benzathine Benzylpenicillin
Correlative Studies between Benzylpenicillin Plasma Concentrations and Minimum Inhibitory Concentration (MIC)
The therapeutic efficacy of benzathine benzylpenicillin is critically dependent on maintaining plasma concentrations of active benzylpenicillin above the minimum inhibitory concentration (MIC) for the target pathogen. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. For Group A Streptococcus (GAS), a primary target for benzathine benzylpenicillin, the widely accepted therapeutic target for plasma benzylpenicillin concentration is at or above 0.02 mg/L. oup.com
Studies have shown that achieving this target concentration consistently throughout the dosing interval can be challenging. Research in children and adolescents receiving secondary prophylaxis for rheumatic heart disease found that very few participants maintained benzylpenicillin concentrations above the 0.02 mg/L threshold for the entire time between doses. oup.com Another population pharmacokinetic model developed from data on male military recruits also showed that serum penicillin G levels often fall to low concentrations by the second week after an injection. researchgate.net
The susceptibility of target pathogens, such as Streptococcus pyogenes, to benzylpenicillin is a key factor. Historically, this species has remained highly susceptible to penicillin, with low MIC values. However, variations in plasma concentrations achieved in patients relative to the specific MIC of the infecting strain determine the ultimate clinical outcome.
Table 1: Benzylpenicillin Plasma Concentrations and Target MIC
| Parameter | Value | Pathogen Example |
| Target Plasma Concentration | ≥ 0.02 mg/L | Streptococcus pyogenes |
| MIC90 for S. pyogenes | ≤ 0.06 mg/L | Streptococcus pyogenes |
| Commonly Measured Serum Level (14 days post 2.4 Million I.U. dose) | 0.12 µg/mL (0.12 mg/L) | N/A |
| Commonly Measured Serum Level (21 days post 1.2 Million I.U. dose) | 0.06 µg/mL (0.06 mg/L) | N/A |
This table presents target and observed plasma concentrations of benzylpenicillin in relation to the MIC for Streptococcus pyogenes. Data is compiled from pharmacokinetic and pharmacodynamic studies. oup.comresearchgate.netoup.com
Time-Dependent Bactericidal Properties and Antimicrobial Efficacy
Benzylpenicillin, like all beta-lactam antibiotics, exhibits time-dependent bactericidal activity. researchgate.netdrugbank.com This means that its killing effect is not significantly enhanced by achieving peak concentrations far above the MIC. Instead, the primary determinant of its antimicrobial efficacy is the cumulative percentage of time over a dosing interval that the free drug concentration remains above the MIC (%fT > MIC). drugbank.com
The bactericidal activity of benzylpenicillin is linked to its interference with cell wall synthesis, a process that occurs when bacteria are actively multiplying. oup.comasm.org Therefore, maintaining the concentration above the MIC for a prolonged period ensures that the antibiotic is present to act on bacteria as they enter their growth phase. For beta-lactams, the antibacterial kill rates are generally maximized when the serum concentration is above the organism's MIC for 30% to 70% of the dosing interval. researchgate.net For critically ill patients, a higher target of 100% fT>MIC is often recommended. drugbank.com The slow-release nature of the benzathine formulation is designed to prolong this duration, thereby maximizing the time-dependent killing effect. nih.gov
Characterization of Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after the ambient concentration of an antibiotic has fallen below the MIC. wikipedia.org This pharmacodynamic parameter is important for optimizing dosing schedules. For benzylpenicillin, the PAE against Gram-positive cocci has been well-documented.
In vitro studies focusing on Streptococcus pyogenes have demonstrated a measurable PAE after exposure to benzylpenicillin. One study induced a PAE by exposing S. pyogenes to a concentration of 10 times the MIC of benzylpenicillin for two hours. The resulting PAE was found to be approximately 2.4 hours, with a range of 1.75 to 3.0 hours. oup.comnih.gov During this phase, bacterial cell division was inhibited. nih.gov Other studies have noted that beta-lactams, including penicillin G, tend to have a short PAE of 1 to 2 hours against other susceptible bacteria like Bacillus anthracis. The ability of an antibiotic to induce a PAE is an attractive property, as it suggests that continuous levels above the MIC may not be required to suppress bacterial growth, which can inform dosing intervals. wikipedia.org
Table 2: In Vitro Post-Antibiotic Effect (PAE) of Benzylpenicillin
| Bacterial Strain | Exposure | Duration of PAE |
| Streptococcus pyogenes | 10 x MIC for 2 hours | 2.4 hours (average) |
| Bacillus anthracis | 10 x MIC for 2 hours | 1-2 hours |
This table summarizes the duration of the post-antibiotic effect of benzylpenicillin on specific Gram-positive bacteria as determined by in vitro studies. oup.comnih.gov
Clinical Efficacy and Therapeutic Applications Research of Benzathine Benzylpenicillin
Efficacy Studies in Streptococcal Disease Control
Benzathine benzylpenicillin is a key agent in the management of infections caused by Group A Streptococcus (GAS), primarily streptococcal pharyngitis, and in the prevention of its severe sequelae, acute rheumatic fever (ARF) and rheumatic heart disease (RHD).
For the treatment of acute GAS pharyngitis, a single intramuscular injection of benzathine benzylpenicillin is an effective option that ensures treatment adherence. However, some studies have reported bacteriological treatment failure rates that are higher than historically expected, with some finding eradication rates to exceed 10%. Despite this, it remains a recommended therapy, particularly when compliance with a full course of oral antibiotics is a concern.
The most critical role of benzathine benzylpenicillin in streptococcal disease is in the secondary prophylaxis of ARF. Regular administration to individuals with a history of ARF is highly effective at preventing recurrent streptococcal infections and thereby halting the progression to, or worsening of, RHD. Research has focused on the optimal interval between injections. A 12-year controlled study demonstrated that a 3-week regimen was significantly more effective than a 4-week regimen in preventing both streptococcal infections and prophylaxis failure (recurrence of ARF).
A long-term study showed that prophylaxis failed in 2 patients receiving the 3-week regimen compared to 10 patients receiving the 4-week regimen.
Research on Effectiveness in Other Susceptible Bacterial Infections
Benzathine benzylpenicillin is a narrow-spectrum antibiotic primarily effective against gram-positive bacteria, particularly Streptococcus species and Treponema pallidum nih.govdrugbank.com. Its use extends beyond streptococcal pharyngitis and rheumatic fever prophylaxis to include the treatment of other susceptible infections.
One of the most significant applications of benzathine benzylpenicillin is in the treatment of syphilis, caused by the spirochete Treponema pallidum nbinno.comnih.govapollopharmacy.in. It is considered a first-line treatment for all stages of syphilis apollopharmacy.in. A recent multicenter, randomized controlled trial found that a single dose of benzathine benzylpenicillin G was as effective as a three-dose regimen for early syphilis, including in patients with HIV infection medscape.commedpath.com. At 6 months, the serologic response rates were comparable between the single-dose and three-dose groups medscape.com.
Benzathine benzylpenicillin is also indicated for the treatment of other treponemal infections such as yaws, bejel, and pinta apollopharmacy.in. Additionally, it has shown effectiveness against Corynebacterium diphtheriae (the causative agent of diphtheria) and Bacillus anthracis (the cause of anthrax) drugbank.comapollopharmacy.in.
The spectrum of activity also includes other gram-positive organisms such as non-penicillinase producing Staphylococcus, and it may be used as a first or second-line agent against Erysipelothrix rhusiopathiae drugbank.com. It has limited activity against gram-negative organisms but may be used in some cases to treat infections caused by Neisseria meningitidis and Pasteurella drugbank.com.
Clinical Trial Methodologies and Findings
The clinical efficacy of benzathine benzylpenicillin has been evaluated through various study designs, including randomized controlled trials (RCTs), cohort studies, and systematic reviews.
Randomized Controlled Trials (RCTs): RCTs are considered the gold standard for evaluating the effectiveness of interventions. A notable RCT in Brazil randomized 200 children with a history of ARF or RHD to receive either monthly benzathine benzylpenicillin G (BPG) injections or standard care phlox.or.idresearchgate.net. The primary outcome was the incidence of recurrent ARF episodes over a 24-month follow-up period phlox.or.idresearchgate.net. The findings demonstrated a significantly lower recurrence rate in the BPG group, providing strong evidence for its prophylactic efficacy phlox.or.idresearchgate.net.
Another recent RCT focused on the treatment of early syphilis, comparing a single dose of BPG to a three-dose regimen in 249 adults medscape.com. The primary endpoint was the serologic response at 6 months, defined by a negative rapid plasma reagin (RPR) test or a significant decline in RPR titer medscape.com. This study employed a non-inferiority design and found the single-dose regimen to be as effective as the three-dose regimen medscape.commedpath.com.
Cohort Studies: Retrospective cohort studies have been instrumental in assessing the real-world effectiveness of benzathine benzylpenicillin. A study in Australia's Northern Territory analyzed data on ARF recurrences in individuals prescribed BPG, calculating the "days at risk" (the number of days overdue for an injection) preceding the recurrence nih.gov. This methodology allowed researchers to correlate adherence with the risk of breakthrough ARF.
Systematic Reviews and Meta-Analyses: Systematic reviews have synthesized evidence from multiple studies to provide a comprehensive understanding of benzathine benzylpenicillin's safety and efficacy. For instance, a systematic review of 13 studies representing over 3.4 million patients assessed the risk of serious adverse reactions to benzathine penicillin nih.govresearchgate.net. The review calculated pooled absolute risks for outcomes like anaphylaxis and death, concluding that the incidence of severe adverse events is very low nih.govresearchgate.net.
Pharmacokinetic Studies: Pharmacokinetic studies have been crucial in understanding the absorption, distribution, and elimination of benzathine benzylpenicillin, which informs dosing regimens. Recent research has explored alternative administration routes, such as subcutaneous infusion, to potentially prolong the dosing interval and improve patient comfort asm.orgnih.gov. These studies use population pharmacokinetic modeling to simulate drug concentrations over time and compare them to target therapeutic levels asm.org.
Bioequivalence Studies Comparing Different Benzathine Benzylpenicillin Formulations
Bioequivalence studies are critical for ensuring that generic formulations of benzathine benzylpenicillin perform comparably to the innovator or reference product. These studies are particularly challenging for long-acting injectable formulations due to the prolonged release characteristics of the drug. Benzathine benzylpenicillin forms a depot at the injection site, slowly releasing benzylpenicillin (penicillin G) over an extended period. who.int
Research has focused on comparing the pharmacokinetic (PK) parameters of test and reference formulations to establish bioequivalence. Key PK parameters evaluated include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov
One open-label, randomized, two-period crossover study involving 12 healthy male volunteers compared a generic formulation of 1,200,000 IU benzathine benzylpenicillin with a branded reference product. nih.gov The study utilized a long washout period of five months and a sampling period of over 500 hours to accurately capture the drug's pharmacokinetic profile. nih.gov Based on the primary parameters of Cmax, Tmax, and AUC from time zero to the last sampling time (AUC0→t), the two formulations were determined to be bioequivalent. nih.gov
Another randomized, parallel, open-label study was conducted with 168 healthy male volunteers to assess the relative bioavailability of two different 1,200,000 IU benzathine benzylpenicillin formulations. researchgate.netbjstd.org Blood samples were collected over 672 hours, and pharmacokinetic parameters were analyzed. researchgate.netbjstd.org The results demonstrated that the test and reference formulations were statistically bioequivalent based on the rate and extent of absorption. researchgate.netbjstd.org
Table 1: Pharmacokinetic Parameters from a Bioequivalence Study of Two Benzathine Benzylpenicillin Formulations
| Pharmacokinetic Parameter | Test/Reference Ratio (%) | 90% Confidence Interval (CI) |
| Cmax | 97.75% | 86.34%–110.67% |
| AUC0-t | 91.15% | 85.29%–97.42% |
| AUC0-inf | 87.98% | 81.29%–95.23% |
| Data derived from a study comparing two 1,200,000 IU formulations of benzathine benzylpenicillin. researchgate.net |
The design of these studies is complex; due to the long apparent half-life of benzathine benzylpenicillin (approximately 336 hours), blood sampling may be required for up to 56 days post-injection to adequately characterize the plasma concentration profile. who.int
Comparative Clinical Trials of Dosing Regimens (e.g., Single-Dose versus Multiple-Dose for Syphilis)
The optimal dosing regimen for benzathine benzylpenicillin in the treatment of early syphilis has been a subject of clinical investigation, particularly concerning the efficacy of a single dose versus a multiple-dose regimen. Several randomized clinical trials have been conducted to compare these approaches.
A multicenter, randomized, noninferiority trial in the United States compared a single 2.4 million-unit injection of benzathine penicillin G with three weekly injections of the same dose for the treatment of early syphilis. medscape.com The study enrolled 249 participants, including a significant proportion (61%) of individuals with HIV infection. medscape.commedpath.com The primary endpoint was the serologic response at 6 months, defined as a four-fold or greater decline in rapid plasma reagin (RPR) titers. ccjm.org
The results of this trial demonstrated that the single-dose regimen was noninferior to the three-dose regimen. medscape.commedpath.comccjm.org At the 6-month follow-up, 76% of participants in the single-dose group achieved a serologic response, compared to 70% in the three-dose group. medscape.commedpath.com The difference between the groups was not statistically significant, supporting the efficacy of the single-dose treatment. ccjm.org
Another open-label randomized clinical trial focused specifically on HIV-infected individuals with early syphilis. oup.comnih.gov This study compared a single dose of 2.4 million units of benzathine penicillin G to a regimen of three weekly doses. nih.gov Treatment success was defined as a decrease in RPR titers of at least two dilutions (a four-fold decrease) within a 12-month follow-up period. nih.gov The intention-to-treat analysis found treatment success rates of 80% in the single-dose group and 93% in the three-dose group, a difference that was not statistically significant. oup.comnih.gov The per-protocol analysis showed success rates of 93% and 100%, respectively, which was also not a statistically significant difference. nih.gov These findings support the use of a single dose of benzathine penicillin G for early syphilis in patients co-infected with HIV. oup.comnih.gov
Table 2: Serologic Response in Patients with Early Syphilis Treated with Single-Dose vs. Three-Dose Benzathine Benzylpenicillin
| Study Population | Treatment Group | Number of Participants | Serologic Response Rate at 6 Months | Between-Group Difference (90% CI) |
| Early Syphilis (including HIV-positive) | Single-Dose | 124 | 76% | -6 percentage points (-15 to 3) |
| Three-Dose | 125 | 70% | ||
| Data from a randomized, noninferiority trial. medscape.commedpath.com |
Efficacy and Safety Research in Specific Patient Cohorts
HIV-Infected Individuals
The efficacy of benzathine benzylpenicillin for syphilis in individuals co-infected with HIV has been a particular focus of research due to concerns about potentially altered immune responses and treatment outcomes. Multiple studies have concluded that a single dose of benzathine penicillin G is as effective as multiple doses for treating early syphilis in this population. nih.gov
A randomized trial involving patients with early syphilis, 61% of whom were HIV-positive, found that serologic response rates at 6 months were comparable between the single-dose and three-dose groups, regardless of HIV status. medscape.com Specifically, among HIV-positive participants, 76% in the single-dose group achieved a serologic response compared to 71% in the three-dose group. medpath.com This research provides strong evidence that a single dose is sufficient for this patient cohort. medpath.com
An earlier study examining over 400 cases of early syphilis in HIV-infected individuals also found that the treatment response did not differ between those receiving one dose versus more than one dose of benzathine penicillin G, with a 92% response rate in both groups. nih.gov Factors associated with a faster treatment response included higher pretreatment RPR titers and higher CD4 counts, while older age was associated with a delayed response. nih.gov
Pediatric Patients
Benzathine benzylpenicillin is a key antibiotic in pediatric medicine for the treatment of infections caused by susceptible organisms, such as Group A Streptococcus. health.wa.gov.au It is indicated for streptococcal tonsillitis/pharyngitis and impetigo. health.wa.gov.au It is also used for the treatment of early or latent syphilis and for the prevention of rheumatic fever. health.wa.gov.auefda.gov.et
For congenital syphilis in neonates with normal cerebrospinal fluid, a single dose is recommended. mims.com For primary and secondary syphilis in children, a single dose is also indicated, with the specific amount adjusted for body weight. efda.gov.etmims.com In cases of late latent syphilis, a regimen of three weekly doses is used. health.wa.gov.au
Safety precautions are critical in the pediatric population. The medication is for deep intramuscular injection only, as inadvertent intravenous administration has been associated with severe adverse events, including cardiopulmonary arrest and death. aap.org Severe local reactions can occur, particularly in young children. efda.gov.et
Geriatric Patients
There is a notable lack of specific clinical research on the efficacy and safety of benzathine benzylpenicillin exclusively in geriatric patients. Clinical studies have generally not included a sufficient number of individuals aged 65 and over to determine if they respond differently than younger patients. nih.gov
While reported clinical experience has not identified distinct differences in response between older and younger patients, caution is advised. nih.gov It is generally recommended that dosing for older adults be approached cautiously, often starting at the lower end of the dosage range. nih.gov This recommendation is based on the higher likelihood of decreased hepatic, renal, or cardiac function, and the greater potential for comorbid conditions and concomitant medication use in this population. nih.gov Dose adjustments are necessary for patients with significant renal impairment. nih.gov
Adverse Drug Reactions and Safety Profile Research of Benzathine Benzylpenicillin
Incidence and Characterization of Hypersensitivity Reactions
Hypersensitivity reactions to benzathine benzylpenicillin are a significant area of research, given the widespread use of this antibiotic. These reactions can range from mild skin rashes to life-threatening systemic responses.
Anaphylaxis is a severe, life-threatening allergic reaction that can occur after the administration of benzathine benzylpenicillin, although it is rare. nih.govnih.gov Research indicates that the incidence of anaphylactic reactions ranges from 0.015% to 0.04%. nih.gov A large international study involving 1,790 patients receiving monthly injections for rheumatic fever prophylaxis reported an anaphylaxis incidence of 0.2% among patients, which corresponds to 1.2 reactions per 10,000 injections. nih.gov Another meta-analysis found the pooled absolute risk for anaphylaxis to be 0.002%. researchgate.net Fatal anaphylactic reactions are even rarer, with an estimated incidence of 0.0015% to 0.002% of patients treated. nih.gov
Severe Cutaneous Adverse Reactions (SCARs) are another group of potentially life-threatening hypersensitivity reactions associated with beta-lactam antibiotics, including penicillins. drugs.comnih.gov These reactions are T-cell mediated and include conditions such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), drug reaction with eosinophilia and systemic symptoms (DRESS), and acute generalized exanthematous pustulosis (AGEP). drugs.comnih.gov While SCARs are rare, they are a significant concern due to their high morbidity and mortality. nih.gov A retrospective study identified penicillins as the second most common trigger for antibiotic-induced SCARs, accounting for 25.4% of cases, after cephalosporins. nih.gov
| Study/Report | Incidence Rate | Patient Population |
|---|---|---|
| International Rheumatic Fever Study Group (1991) | 0.2% of patients (1.2 per 10,000 injections) | 1,790 patients on long-term prophylaxis for rheumatic fever |
| Idsøe et al. (as cited in Marantelli et al., 2019) | 0.015%–0.04% of patients treated | General patient population receiving penicillin |
| Galvão et al. (meta-analysis) | 0.002% (pooled absolute risk) | Patients treated with benzathine penicillin G |
| Kocabas et al. (2013) | 0.18% confirmed immediate hypersensitivity | 535 children on prophylaxis for acute rheumatic fever |
The cross-reactivity between penicillins and other beta-lactam antibiotics, such as cephalosporins and carbapenems, is a subject of ongoing research. Historically, the risk of cross-reactivity between penicillins and cephalosporins was estimated to be as high as 10%, but more recent prospective studies suggest the actual rate is much lower, likely less than 5%. researchgate.nethealthpei.ca
Current research indicates that cross-reactivity is primarily determined by the similarity of the R1 side chains of the beta-lactam molecules, rather than the shared beta-lactam ring structure. researchgate.netaid.org.trnih.gov
Cephalosporins : Cross-reactivity is more likely between penicillins and first-generation cephalosporins that share similar side chains. aid.org.tr Later-generation cephalosporins, which have more distinct side chains, are less likely to cross-react with penicillin. aid.org.tr For example, ceFAZolin does not share a side chain with any penicillin and is not expected to cross-react. healthpei.ca
Carbapenems : The rate of cross-reactivity between penicillins and carbapenems (e.g., imipenem, meropenem) is very low, estimated to be less than 1% in prospective studies of penicillin-allergic individuals. researchgate.netnih.gov
Monobactams : Cross-reactivity with monobactams (e.g., aztreonam) is considered negligible because their structure is significantly different from that of penicillins. researchgate.net An exception is the potential for cross-reactivity between aztreonam (B1666516) and ceftazidime, as they share an identical R1 side chain. researchgate.net
Therefore, for a patient with a confirmed IgE-mediated penicillin allergy, the choice of an alternative beta-lactam antibiotic should consider the specific penicillin involved and the side-chain structure of the alternative agent. healthpei.canih.gov
Accurate diagnosis of penicillin allergy is crucial to avoid unnecessary avoidance of these effective and inexpensive antibiotics. mayoclinic.orgstoneoakallergy.com Over 90% of individuals who report a penicillin allergy are found not to be truly allergic upon evaluation. aaaai.org The standard diagnostic approach involves a detailed patient history followed by specific tests. aaaai.orgnih.gov
Skin Testing : This is a primary method for diagnosing IgE-mediated penicillin allergy. aaaai.orgnih.gov It typically involves a skin prick test followed by an intradermal test if the prick test is negative. aaaai.orgnih.gov These tests use major and minor penicillin determinants to detect the presence of penicillin-specific IgE antibodies. aaaai.org A negative skin test result usually indicates a very low risk of an immediate allergic reaction. mayoclinic.orgaaaai.org
Blood Tests : In vitro tests can measure the amount of penicillin-specific IgE (sIgE) in the blood. nih.govnortherncarealliance.nhs.uk However, these tests are generally considered less reliable than skin testing for definitively ruling out a penicillin allergy. northerncarealliance.nhs.uk
Drug Provocation Test (DPT) : Also known as a graded challenge, the DPT is the gold standard for confirming or ruling out a penicillin allergy. mayoclinic.orgnih.gov It involves administering the drug to the patient in gradually increasing doses under close medical supervision. mayoclinic.orgstoneoakallergy.com This is typically performed after a negative skin test to confirm tolerance. nih.gov
For patients with a confirmed, IgE-mediated penicillin allergy who require treatment with a penicillin-class antibiotic for which no suitable alternative exists, a desensitization protocol may be employed. aaaai.orgkarger.com Desensitization involves administering gradually increasing doses of the antibiotic over several hours, starting with a very small, sub-allergenic dose. karger.comnih.gov This process induces a temporary state of tolerance, allowing the patient to receive the full therapeutic dose. nih.govuams.edu This tolerance is transient, and the desensitized state is lost once the drug is cleared from the body. karger.comnih.gov Desensitization should only be performed in a controlled setting, such as an ICU, where any potential allergic reaction can be immediately managed. uams.edu
| Diagnostic Method | Description | Key Research Finding |
|---|---|---|
| Skin Prick and Intradermal Testing | Application of penicillin reagents to the skin to detect a localized allergic response (wheal and flare). aaaai.orgnih.gov | A negative result indicates a low risk of immediate reaction, but does not rule out all types of drug reactions. mayoclinic.org |
| Specific IgE (sIgE) Blood Test | Measures the level of IgE antibodies to penicillin in a blood sample. nih.gov | Not considered as reliable as skin testing for definitively ruling out an allergy. northerncarealliance.nhs.uk |
| Drug Provocation Test (DPT) / Graded Challenge | Administering gradually increasing doses of the antibiotic under medical supervision. mayoclinic.orgstoneoakallergy.com | Considered the gold standard for confirming tolerance to the drug. nih.gov |
Non-Allergic Adverse Events
Beyond hypersensitivity reactions, benzathine benzylpenicillin is associated with non-allergic adverse events, primarily related to its intramuscular administration and its effect on gastrointestinal flora.
Pain at the injection site is the most common adverse event associated with benzathine benzylpenicillin. nih.gov The injection is known to be painful due to the viscous nature of the suspension and the large volume that is often administered. nih.govmedlineplus.gov Other reported local reactions at the injection site include swelling, lumps (indurations), bruising, and bleeding. medlineplus.govdrugs.com In some cases, skin discoloration or blistering at the injection site has been noted. medlineplus.govdrugs.com Research into additives and formulations aims to improve the solubility and reduce the pain associated with the injection. For instance, an adverse reaction was reported in a patient after a change from a lyophilized powder to a prefilled syringe suspension, which was later attributed to a soy additive (lecithin) used as an emulsifying agent. researchgate.net
Like other antibiotics, penicillins can disrupt the normal bacterial flora of the colon. medscape.com This disruption can lead to the overgrowth of the bacterium Clostridioides difficile (formerly Clostridium difficile), which produces toxins that cause mucosal inflammation and damage. medscape.commsdmanuals.com The resulting condition, C. difficile-associated diarrhea (CDAD) or colitis, can range from mild, watery diarrhea to severe, life-threatening pseudomembranous colitis. medscape.commsdmanuals.com
Antibiotic use is the primary risk factor for developing CDAD. medscape.comnih.gov While penicillins, particularly ampicillin (B1664943) and amoxicillin, are among the antibiotics implicated, other classes such as cephalosporins, clindamycin, and fluoroquinolones are considered to pose the highest risk. medscape.commsdmanuals.com The diarrhea can occur during treatment or even up to two months or more after the antibiotic course has been completed. drugs.commedlineplus.gov
Hematological Complications (e.g., Hemolytic Anemia, Leukopenia, Thrombocytopenia)
Benzathine benzylpenicillin has been associated with several rare but serious hematological complications. These adverse events are typically immune-mediated. Research and clinical reports have documented instances of hemolytic anemia, leukopenia, and thrombocytopenia following the administration of this antibiotic. nih.govdrugs.comrxreasoner.com
Penicillin-induced immune hemolytic anemia, although very uncommon, has been reported. nih.gov In one case, a ten-year-old female patient on benzathine penicillin prophylaxis for rheumatic mitral stenosis presented with hemolytic anemia. nih.gov The condition resolved after discontinuing the drug and starting treatment with oral prednisolone. nih.gov Other hematological issues linked to the parenteral administration of penicillin G benzathine include lymphadenopathy. drugs.comrxreasoner.com
The following table summarizes the potential hematological complications associated with Benzathine Benzylpenicillin.
| Hematological Complication | Description |
| Hemolytic Anemia | Premature destruction of red blood cells. medicinenet.com Penicillin-induced cases are typically immune-mediated and rare. nih.gov |
| Leukopenia | A decrease in the number of white blood cells (leukocytes). nih.govdrugs.comrxreasoner.com |
| Thrombocytopenia | A reduction in the number of platelets in the blood. nih.govdrugs.comrxreasoner.com |
| Lymphadenopathy | Swelling or enlargement of the lymph nodes. drugs.comrxreasoner.com |
Neurological Events (e.g., Seizure Risk, Neuropathy)
Neurological adverse events, including neuropathy and seizures, have been reported in association with benzathine benzylpenicillin therapy. nih.govmedicinenet.com High-dose penicillin therapy, particularly in patients with renal dysfunction, can lead to severe neurologic reactions such as myoclonus, seizures, and hallucinations. drugs.com Neurotoxicity is a known complication of high-dose benzylpenicillin, with the risk being higher in critically ill patients due to potentially increased drug concentrations in the cerebrospinal fluid. nih.gov
The risk of seizures is notably increased in individuals with pre-existing seizure disorders, especially if they also have renal impairment. nih.gov Studies have found that cerebrospinal fluid (CSF) penicillin levels were higher in patients who experienced seizures compared to those who did not. drugs.com An overdose of benzathine benzylpenicillin may cause neuromuscular irritability or convulsive seizures. nih.gov
A specific syndrome, Hoigne's syndrome, characterized by severe agitation, confusion, hallucinations, and a fear of impending death, has been reported after the administration of penicillin G procaine (B135) and less commonly after injections of combined benzathine benzylpenicillin and penicillin G procaine. rxreasoner.com Other associated symptoms can include psychosis, dizziness, tinnitus, cyanosis, palpitations, and tachycardia. drugs.comrxreasoner.com
Studies on Non-Allergic Cardiorespiratory Events and Fatal Reactions, Particularly in Patients with Pre-existing Cardiac Conditions
While allergic anaphylaxis is a known risk with penicillins, research has also highlighted the occurrence of severe and sometimes fatal non-allergic reactions to benzathine benzylpenicillin, particularly in patients with underlying cardiac conditions. nih.govnih.gov
A case series from Israel and Switzerland detailed nine serious adverse reactions—six of which were fatal—that occurred within minutes of intramuscular injection. nih.govnih.gov All of these patients had cardiac risk factors, and allergic reactions were not implicated. nih.govnih.gov Another study of adverse events following injections for rheumatic heart disease (RHD) prophylaxis found that out of 10 reported cases (8 of which were fatal), only three met the criteria for anaphylaxis, suggesting an alternative mechanism for sudden death in patients with severe RHD. researchgate.net The authors of the case series noted that all three patients in a 1962 report of fatalities also had cardiomegaly and a history of cardiac decompensation. nih.gov
It is critical to note that inadvertent intravenous administration of benzathine benzylpenicillin has been associated with cardiorespiratory arrest and death and is strictly contraindicated. drugs.comnih.gov
Impact of Renal and Hepatic Impairment on Adverse Event Occurrence
Renal impairment significantly impacts the safety profile of benzathine benzylpenicillin, primarily by increasing the risk of neurological complications. drugs.com Since the drug is mainly excreted by the kidneys, patients with impaired renal function may experience elevated drug concentrations, heightening the risk of neurotoxicity, including seizures. nih.govnih.govnih.gov Dose adjustments are recommended for patients with creatinine (B1669602) clearance below 50 mL/min. nih.gov
Conversely, the impact of hepatic impairment on the safety of benzathine benzylpenicillin is not well-defined, and specific dose adjustments for patients with liver dysfunction have not been established. nih.gov One case report described a patient who developed jaundice, cholestasis, and abnormal liver function tests that persisted for up to 18 months after a single intramuscular dose of penicillin. drugs.com
Characterization of the Jarisch-Herxheimer Reaction in Syphilis Treatment
The Jarisch-Herxheimer reaction (JHR) is a transient inflammatory response that frequently occurs after the initiation of antibiotic treatment for syphilis, including with benzathine benzylpenicillin. nih.gov It is not an allergic reaction to the antibiotic but is thought to result from the release of inflammatory cytokines in response to the destruction of spirochetes. nih.gov
The incidence of JHR in early syphilis is reported to be between 8% and 56%. nih.gov One secondary analysis of a clinical trial found that 23.7% of participants experienced one or more JHR symptoms. nih.gov The reaction is more common in patients with secondary syphilis. nih.gov
Symptoms typically appear within a few hours of treatment and can last for 12 to 24 hours. nih.govnih.gov Common manifestations include fever, chills, myalgia, headache, weakness, and exacerbation of existing skin lesions. nih.govnih.gov
| JHR Characteristic | Finding |
| Incidence | Reported between 8% and 56% in early syphilis. nih.gov |
| Common Symptoms | Myalgia, chills, weakness, feverishness, headache, worsening of rash. nih.govnih.gov |
| Onset | Median onset is around 4.9 hours post-treatment. nih.gov |
| Duration | Median duration is approximately 12.8 hours. nih.gov |
| Associated Factors | More frequent in secondary syphilis; less frequent in patients living with HIV. nih.gov |
| Treatment Outcome | Some studies suggest JHR is associated with a successful serologic treatment response. nih.govmedscape.com |
Occurrence of Superinfections and Overgrowth of Non-Susceptible Organisms
One of the most significant superinfections reported is Clostridium difficile-associated diarrhea (CDAD) and pseudomembranous colitis. nih.govdrugs.com This condition can range in severity from mild diarrhea to a life-threatening illness. medicines.org.uk Therefore, it is an important diagnosis to consider in patients who develop diarrhea during or after a course of benzathine benzylpenicillin. medicines.org.uk
Safety Research During Pregnancy and Lactation
Pregnancy: Animal reproduction studies with penicillin G have not shown evidence of harm to the fetus. nih.govrxreasoner.com Human experience has not demonstrated adverse effects on the fetus, however, there is a lack of adequate and well-controlled studies in pregnant women to definitively exclude any risk. nih.govdrugs.com Benzathine penicillin is assigned an Australian TGA pregnancy category A, indicating it has been taken by a large number of pregnant women without any proven increase in malformations or other harmful effects on the fetus. drugs.com A systematic review that included 1,244 pregnant women treated with benzathine penicillin found no serious adverse reactions. nih.govresearchgate.net The authors concluded that the risk of treatment during pregnancy appears very low and does not outweigh the benefits of preventing congenital syphilis. researchgate.net
Lactation: Limited data indicate that benzathine benzylpenicillin is excreted into breast milk in low levels that are not expected to cause adverse effects in nursing infants. drugs.comnih.gov Caution is still recommended as the effects are not fully known. drugs.com Potential, though not adequately evaluated, effects on the infant include disruption of the gastrointestinal flora, which could lead to diarrhea or thrush. drugs.comnih.gov A rare Herxheimer reaction was reported in a one-month-old breastfed infant with congenital syphilis six hours after the mother received a dose of benzathine penicillin G. drugs.comdrugs.com
Drug Drug Interaction Research Involving Benzathine Benzylpenicillin
Interactions with Bacteriostatic Antimicrobials (e.g., Tetracyclines)
The combination of bactericidal antibiotics, such as benzathine benzylpenicillin, with bacteriostatic antibiotics, like tetracyclines, is generally not recommended. medicines.org.uk The rationale behind this caution lies in the differing mechanisms of action of these two classes of drugs. Benzathine benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a process that is most effective when bacteria are actively multiplying. nih.gov
Bacteriostatic antibiotics, on the other hand, function by inhibiting protein synthesis, which in turn slows down or stops bacterial growth. drugs.com By arresting bacterial multiplication, bacteriostatic agents may reduce the efficacy of cell wall synthesis inhibitors like penicillin. drugs.compediatriconcall.com This potential for antagonism suggests that concurrent use of these drug classes should be avoided to ensure the optimal bactericidal effect of penicillin. nih.govmims.comdrugs.com
| Interacting Drug Class | Example | Potential Effect | Mechanism of Interaction |
|---|---|---|---|
| Bacteriostatic Antimicrobials | Tetracyclines | Antagonism of penicillin's bactericidal effect | Inhibition of bacterial protein synthesis by tetracyclines may reduce the efficacy of penicillin, which targets actively multiplying bacteria. |
Pharmacokinetic Interactions Affecting Benzylpenicillin Plasma Concentrations (e.g., Probenecid)
Probenecid (B1678239) is known to significantly alter the pharmacokinetics of benzylpenicillin, leading to elevated and prolonged plasma concentrations. pgkb.org This interaction is a result of probenecid's ability to competitively inhibit the renal tubular secretion of penicillin. medicines.org.ukdrugbank.com By blocking this primary elimination pathway, probenecid effectively reduces the rate at which benzylpenicillin is cleared from the body. nih.govmedicine.com
This interaction has been therapeutically exploited to enhance the efficacy of penicillin in certain clinical situations. pgkb.orgmedicine.com The co-administration of probenecid can result in a two- to four-fold increase in penicillin plasma levels. pgkb.org Research has also indicated that probenecid may reduce the tissue uptake of benzylpenicillin in the liver and kidneys, further contributing to its increased plasma concentration. nih.gov
| Interacting Drug | Potential Effect | Mechanism of Interaction |
|---|---|---|
| Probenecid | Increased and prolonged plasma concentrations of benzylpenicillin | Competitive inhibition of renal tubular secretion of penicillin. medicines.org.ukdrugbank.com May also reduce tissue uptake in the liver and kidney. nih.gov |
Interactions with Methotrexate (B535133)
Concurrent administration of benzathine benzylpenicillin and methotrexate can lead to a clinically significant drug interaction. medicines.org.uk Penicillins have been shown to reduce the renal clearance of methotrexate. sps.nhs.ukdroracle.ai This interaction is believed to occur through competitive inhibition of renal tubular secretion, the primary route of elimination for methotrexate. empathia.aiempathia.ai
A reduction in methotrexate clearance can result in elevated serum concentrations of the drug, thereby increasing the risk of methotrexate-related toxicities, which can be severe and potentially fatal. drugs.comdrugs.comdrugs.com This interaction has been observed with both high and low-dose methotrexate regimens. droracle.aidrugs.com Therefore, caution and close monitoring are advised when these two drugs are used concomitantly. drugs.comhse.ie
| Interacting Drug | Potential Effect | Mechanism of Interaction |
|---|---|---|
| Methotrexate | Increased risk of methotrexate toxicity | Penicillins may reduce the renal clearance of methotrexate through competitive inhibition of renal tubular secretion. sps.nhs.ukempathia.aiempathia.ai |
Impact on Hormonal Contraceptive Efficacy
The potential interaction between antibiotics, including penicillins, and hormonal contraceptives has been a subject of debate. nih.gov Some reports and earlier studies suggested that penicillins could potentially reduce the efficacy of oral contraceptives. nih.govaafp.orgclevelandclinic.org The proposed mechanism involved the disruption of the enterohepatic recirculation of ethinylestradiol. nih.gov
However, more recent and comprehensive systematic reviews have concluded that there is insufficient evidence to support a clinically significant interaction between non-rifamycin antibiotics, which includes the penicillin class, and hormonal contraceptives. drugs.comnih.govtidewaterobgyn.com While the absolute risk of contraceptive failure appears to be small, the topic remains controversial. aafp.orgdrugs.com
| Interacting Drug Class | Potential Effect | Mechanism of Interaction | Current Consensus |
|---|---|---|---|
| Hormonal Contraceptives | Potential for reduced contraceptive efficacy (controversial) | The historically proposed mechanism involves the disruption of enterohepatic recirculation of estrogen. nih.gov | Systematic reviews suggest a lack of significant clinical interaction with non-rifamycin antibiotics. drugs.comnih.gov |
Interactions with Immunosuppressive Agents (e.g., Cyclosporine)
Limited data is available regarding the interaction between benzathine benzylpenicillin and immunosuppressive agents. However, some evidence suggests that the excretion of benzylpenicillin may be decreased when it is combined with cyclosporine. drugbank.com This could potentially lead to higher serum levels of benzylpenicillin, although the clinical significance of this interaction is not well-established. Further research is needed to fully elucidate the mechanism and clinical implications of this potential interaction.
| Interacting Drug | Potential Effect | Mechanism of Interaction |
|---|---|---|
| Cyclosporine | Decreased excretion of benzylpenicillin | The precise mechanism is not fully characterized. drugbank.com |
Interactions with Anticoagulants (e.g., Warfarin)
The concurrent use of benzathine benzylpenicillin and oral anticoagulants, such as warfarin, may potentiate the risk of bleeding. drugs.comdrugs.comdrugs.com Several mechanisms for this interaction have been proposed. Penicillins may inhibit platelet aggregation, which can contribute to an increased bleeding tendency. drugs.comdrugs.comcontemporaryclinic.com
Another potential mechanism involves the disruption of intestinal flora that synthesize vitamin K. nih.gov A reduction in vitamin K-producing bacteria could enhance the anticoagulant effect of warfarin. nih.gov It is recommended that the International Normalised Ratio (INR) be monitored frequently when initiating or discontinuing penicillin therapy in patients receiving oral anticoagulants. medicines.org.ukdrugs.com
Other Documented and Potential Drug Interactions
In addition to the interactions detailed above, benzathine benzylpenicillin may interact with other medications. For instance, anti-inflammatory drugs, antirheumatic agents, and antipyretics (such as indomethacin, phenylbutazone, and high doses of salicylates) can increase serum penicillin levels. mims.com This is thought to be due to their effect on renal excretion pathways.
| Interacting Drug Class/Agent | Example | Potential Effect |
|---|---|---|
| Anti-inflammatories, Antirheumatics, Antipyretics | Indomethacin, Phenylbutazone, Salicylates (high doses) | Increased serum penicillin levels mims.com |
Pharmaceutical Sciences and Supply Chain Research of Benzathine Benzylpenicillin
Advanced Manufacturing Processes and Quality Assurance Methodologies
The manufacturing process for benzathine benzylpenicillin, a long-acting injectable penicillin, has remained fundamentally consistent since its development in the 1950s. mja.com.aunih.gov The process begins with the fermentation-derived production of penicillin G, which is then reacted with N,N'-dibenzylethylenediamine to form the sparingly soluble salt, benzathine benzylpenicillin. nih.govpharmacompass.com This synthesis is conducted under stringent Good Manufacturing Practices (GMP) to ensure product quality and safety. pharmacompass.comnbinno.comwindows.netfengchengroup.com A critical step in the manufacturing process is the control of crystallization, as the particle size and morphology of the benzathine benzylpenicillin crystals directly influence its dissolution rate and, consequently, its sustained-release profile upon intramuscular injection. nih.govnih.gov The final product is typically formulated as either a lyophilized powder requiring reconstitution or a pre-filled aqueous suspension. mja.com.aunih.gov
Quality assurance (QA) is paramount to guarantee the efficacy and safety of benzathine benzylpenicillin. nbinno.com Pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide the benchmark for quality control. nbinno.com A multinational cross-sectional study confirmed that while most commercially available batches meet pharmaceutical quality standards for content, issues such as the presence of aggregated particles can occur. nih.gov This has led to suggestions that pharmacopoeial standards should be updated to include more specific requirements for particle size and crystal morphology. nih.gov The World Health Organization (WHO) also plays a role in quality assurance through its prequalification program, which assesses the quality of finished pharmaceutical products. who.int
Key quality control tests are essential for the batch release of benzathine benzylpenicillin. High-Performance Liquid Chromatography (HPLC) is a principal technique used for assay and to detect and quantify impurities and degradation products. nih.gov Other critical quality attributes are also rigorously tested.
Table 1: Key Quality Assurance Parameters for Benzathine Benzylpenicillin
| Parameter | Method | Purpose |
|---|---|---|
| Identification | Spectroscopic/Chromatographic | Confirms the identity of the active pharmaceutical ingredient (API). nbinno.com |
| Assay (Content) | High-Performance Liquid Chromatography (HPLC) | Determines the amount of benzathine benzylpenicillin present in the product. nih.gov |
| Purity/Impurities | High-Performance Liquid Chromatography (HPLC) | Detects and quantifies related substances and degradation products. nbinno.comnih.gov |
| Particle Size Analysis | Laser Diffraction/Microscopy | Characterizes the particle size distribution, which is critical for the drug's sustained-release properties. nih.gov |
| Water Content | Karl Fischer Titration | Measures the amount of water in the powder for injection, which can affect stability. nih.gov |
| Sterility | Membrane Filtration/Direct Inoculation | Ensures the absence of viable microorganisms in the injectable product. nbinno.com |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Detects pyrogenic substances from bacteria to prevent fever-inducing reactions. nbinno.com |
| Heavy Metals | Chemical Tests | Ensures that levels of heavy metal contaminants are below acceptable limits. nih.gov |
Analysis of Global Supply Chain Dynamics and Strategies for Shortage Mitigation
The global supply chain for benzathine benzylpenicillin is recognized as being fragile and fragmented. mja.com.aunih.gov A significant contributing factor is the highly concentrated market for the active pharmaceutical ingredient (API). By 2016, the global market was predominantly supplied by only three manufacturers based in China, with an additional manufacturer in Austria producing API under certified GMP conditions. nih.govnih.govnih.gov This limited number of API suppliers creates a significant vulnerability; a disruption at a single manufacturing site can have global ramifications. nih.gov The low profitability associated with this off-patent medication, coupled with the substantial financial investment required for sterile manufacturing facilities and stringent environmental regulations, has discouraged new manufacturers from entering the market. who.intwho.intnih.gov
These supply chain vulnerabilities have led to recurring global shortages of benzathine benzylpenicillin. Between 2014 and 2016, at least 39 countries reported shortages, which were often triggered by disruptions in the API supply. nih.gov More recently, a surge in demand, partly due to rising syphilis rates, has caused shortages in the United States. nih.gov Such shortages are a consequence of a delicate imbalance between supply and demand, where the manufacturing capacity struggles to respond to fluctuations in global need. nih.govnih.gov The complexity of the market, which often involves countries relying on a single source for the finished product, further exacerbates access issues. who.int
In response to these persistent challenges, global health organizations and national governments are developing strategies to mitigate shortages. The WHO is actively working with partners to secure a stable and affordable supply of quality-assured benzathine benzylpenicillin. who.int A multi-pronged approach is necessary to build a more resilient supply chain.
Table 2: Benzathine Benzylpenicillin Shortage: Causal Factors and Mitigation Strategies
| Causal Factor | Description | Mitigation Strategy |
|---|---|---|
| Limited API Manufacturers | The global supply relies on a very small number of API producers, creating a bottleneck. who.intnih.govnih.gov | Encourage and support new manufacturers to enter the market through initiatives like the WHO Prequalification of Medicines Programme. who.intwho.int |
| Low Profitability | As a low-cost, off-patent drug, the profit margins are minimal, discouraging production. who.intnih.gov | Explore new economic models and incentives for manufacturers of essential medicines. |
| Forecasting Inaccuracies | Poor data and underestimation of national needs lead to mismatches between supply and demand. who.intwho.int | Strengthen national procurement and demand forecasting systems and improve monitoring of stock levels. who.intwho.int |
| Regulatory & Procurement Hurdles | Complex regulatory requirements and inflexible purchasing cycles can delay or limit access. who.intwho.int | Streamline regulatory pathways for quality-assured products and establish funding mechanisms for buffer stocks. who.int |
| Fragmented Governance | A lack of clear governance structures and stakeholder roles can hinder effective responses to shortages. mja.com.au | Develop clear national and global plans for the prevention and management of medicine shortages. mja.com.au |
Research on Formulation Stability and Novel Drug Delivery Systems
The formulation of benzathine benzylpenicillin as an aqueous suspension presents unique stability and delivery challenges. The physical characteristics of the suspension, including viscosity, crystal size, and solubility, are inherently variable and can impact the drug's bioavailability and release profile following injection. core.ac.uk Ensuring the long-term physical and chemical stability of the suspension is a key objective of formulation research. For pre-filled syringes and multi-dose vials, maintaining sterility over the product's shelf life is critical, which has historically been addressed through the inclusion of preservatives. googleapis.com
Current research is actively exploring novel drug delivery systems to overcome the limitations of the conventional formulation. The primary goals of this research are to improve bioavailability, enhance stability, and increase patient compliance. One promising area of investigation is the use of solid dispersion technology. core.ac.uk This technique involves dispersing benzathine benzylpenicillin within a matrix of a hydrophilic carrier. Studies have shown that using carriers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC) can significantly improve the wettability and dissolution rate of the poorly water-soluble drug. core.ac.ukresearchgate.net A formulation using a 50:50 ratio of benzathine benzylpenicillin to PEG 4000 demonstrated favorable flowability, wettability, and faster dissolution. core.ac.ukresearchgate.net
Beyond solid dispersions, other advanced delivery platforms are being investigated. Early research has explored the potential of incorporating benzathine benzylpenicillin into nano-emulsions, nanocapsules, and micellar systems. core.ac.uk These nanocarrier systems aim to increase the apparent solubility of the drug in water and protect it from degradation, potentially leading to improved stability and a more predictable release profile. core.ac.uk Furthermore, alternative administration routes are being considered. A recent Phase 1 clinical study has evaluated the safety and pharmacokinetics of a high-dose subcutaneous infusion of benzathine benzylpenicillin, which could offer a less frequent dosing schedule in the future. mja.com.au
Role of Excipients in Formulation Characteristics and Patient Safety
Excipients are non-active ingredients that are essential for creating a stable, effective, and safe benzathine benzylpenicillin injectable suspension. Their roles are diverse and critical to the performance of the final product. The USP specifies that a benzathine benzylpenicillin injectable suspension may contain buffers, dispersants, preservatives, and suspending agents. googleapis.com Each category of excipient addresses a specific challenge related to formulating a suspension for intramuscular injection.
The selection of excipients directly influences the formulation's physical characteristics. Suspending agents are used to ensure that the drug particles remain evenly dispersed throughout the vehicle, preventing settling and ensuring a consistent amount of drug is drawn into the syringe. Wetting and dispersing agents reduce the surface tension between the drug particles and the aqueous vehicle, which aids in reconstitution and prevents aggregation that could lead to needle blockage. nih.gov Buffers are incorporated to maintain the pH of the formulation within a specific range, which is crucial for the chemical stability and solubility of benzylpenicillin. googleapis.com
Patient safety is a primary consideration in the selection of excipients. Preservatives, such as methylparaben and propylparaben, have been commonly used in injectable formulations to maintain sterility, particularly in multi-dose vials. googleapis.com However, concerns regarding the potential for allergic reactions and other health risks associated with parabens have prompted research into developing preservative-free formulations. googleapis.com Additionally, some formulations include excipients derived from common allergens, such as soya lecithin, which must be declared as they can cause hypersensitivity reactions in susceptible individuals. medicines.org.uknih.gov Another safety aspect relates to diluents; clinical guidelines often recommend reconstituting the powder with a local anesthetic like lidocaine (B1675312) to reduce the significant pain associated with the injection, but this requires careful screening for contraindications to the anesthetic itself. medicines.org.uk
Table 3: Common Excipients in Benzathine Benzylpenicillin Formulations and Their Functions
| Excipient Class | Example(s) | Function in Formulation | Patient Safety Consideration |
|---|---|---|---|
| Suspending Agent | Carmellose sodium nih.gov | Increases viscosity to keep drug particles suspended and prevent settling. | Generally considered safe and well-tolerated. |
| Wetting/Dispersing Agent | Polysorbate 80, Lecithin medicines.org.uknih.gov | Improves the dispersion of hydrophobic drug particles in the aqueous vehicle. | Lecithin derived from soya can cause allergic reactions. medicines.org.uknih.gov |
| Buffer | Anhydrous sodium citrate (B86180) nih.gov | Adjusts and stabilizes the pH to optimize drug stability. | Generally recognized as safe. |
| Preservative | Methylparaben, Propylparaben googleapis.com | Prevents microbial growth in multi-dose or pre-filled formulations. | Can cause allergic reactions; long-term safety concerns have been raised. googleapis.com |
| Bulking Agent/Tonicity Modifier | Povidone medicines.org.uknih.gov | Provides structure to lyophilized powders and can aid in suspension. | Generally considered safe. |
Public Health and Global Health Research Implications of Benzathine Benzylpenicillin
Assessment of Benzathine Benzylpenicillin as an Essential Medicine within Global Health Frameworks
Benzathine benzylpenicillin is globally recognized as an indispensable medicine in public health. oup.comcdc.gov Its inclusion in the World Health Organization (WHO) Model Lists of Essential Medicines, including the specific lists for children and for sexual and reproductive health, underscores its critical role. rhdaction.orgrhdaction.org An essential medicine is one that satisfies the priority health care needs of the population, selected based on disease prevalence, evidence of efficacy and safety, and comparative cost-effectiveness. Benzathine benzylpenicillin meets these criteria for several significant global health challenges. oup.comrhdaction.org
This long-acting injectable penicillin is the primary treatment for syphilis and Group A streptococcal infections, which can lead to acute rheumatic fever and rheumatic heart disease (RHD). oup.comcdc.gov Its unique pharmacokinetic profile, resulting from low solubility that creates a depot in muscle tissue, allows for prolonged, low-level serum concentrations for weeks after a single intramuscular injection. rhdaction.orgrhdaction.orgrhdaction.org This characteristic is crucial for treating diseases like syphilis and for the long-term prophylaxis required to prevent recurrent rheumatic fever. rhdaction.orgwho.int Research has consistently shown that for many of its indications, particularly syphilis and RHD prevention, there are no equally efficacious alternative antibiotics. rhdaction.orgwho.int
The following table summarizes the inclusion of Benzathine Benzylpenicillin in key WHO Essential Medicines Lists.
| WHO Essential Medicines List | Indication for Benzathine Benzylpenicillin |
| Main List | Syphilis (congenital and acquired), Rheumatic Fever Prophylaxis, Yaws |
| List for Children (EMLc) | Syphilis, Rheumatic Fever Prophylaxis, Streptococcal pharyngitis |
| Sexual and Reproductive Health | Syphilis in pregnancy |
This table is based on information from the World Health Organization's essential medicines lists. rhdaction.orgrhdaction.org
Research on its Critical Role in Syphilis Elimination Programs and Congenital Syphilis Prevention Strategies
Benzathine benzylpenicillin is the cornerstone of global efforts to eliminate congenital syphilis, a preventable disease that causes severe adverse birth outcomes. oup.comnih.gov Research confirms it is the only recommended treatment that effectively crosses the placenta to treat the fetus, thereby preventing mother-to-child transmission of Treponema pallidum. who.intnih.gov The WHO estimates that untreated maternal syphilis leads to approximately 350,000 adverse birth outcomes annually, including stillbirth, neonatal death, and organ deformities. oup.comwho.int Treatment with benzathine benzylpenicillin during pregnancy can dramatically reduce these risks. nih.govcdc.gov
Numerous studies have validated its efficacy. A meta-analysis of penicillin use in pregnancy demonstrated a 97% reduction in clinical congenital syphilis. medscape.com Despite its proven effectiveness and low cost, the global incidence of congenital syphilis remains high, highlighting challenges in screening and access to treatment. nih.gov
Research is also focused on optimizing treatment strategies and forecasting demand. The scale-up of rapid dual HIV/syphilis tests in antenatal care settings is expected to increase the identification of maternal syphilis, subsequently increasing the demand for benzathine benzylpenicillin. nih.gov A study forecasting this demand in 11 high-burden countries estimated that with the adoption of dual testing, the need for the drug would increase by 65% from the 2019 baseline by 2021. nih.gov
Recent clinical trials have also re-evaluated standard treatment regimens for early syphilis. One randomized clinical trial found that a single injection was as effective as a three-dose regimen for treating early syphilis, with serologic response rates of 76% and 70%, respectively, at six months. medpath.com Such findings are critical for simplifying treatment and managing supply during shortages. medpath.com
Contribution to Rheumatic Heart Disease Control and Prevention Programs
Benzathine benzylpenicillin is the only intervention proven to be both clinically and cost-effective for the secondary prevention of rheumatic heart disease (RHD). aihw.gov.au RHD is a chronic, debilitating condition resulting from heart valve damage caused by one or more episodes of acute rheumatic fever (ARF), an autoimmune reaction to a Group A streptococcus infection. nih.govnih.gov Regular, long-term administration of benzathine benzylpenicillin prevents these recurrent streptococcal infections, thereby halting the progression of heart damage. oup.comrhdaction.org
Global guidelines for RHD universally recommend benzathine benzylpenicillin as the first-line choice for secondary prophylaxis. rhdaction.org This recommendation is supported by historical trials demonstrating its superiority over oral penicillin therapy. rhdaction.org The long-acting nature of the injection is vital for adherence in long-term treatment regimens that can last for many years. aihw.gov.aumedscape.com
Despite its established efficacy, implementation of RHD control programs faces significant barriers. Research in high-burden regions like Africa and Ethiopia has identified challenges including erratic penicillin supply, resistance from health workers to administer injections, and patient adherence issues related to the pain of the injection. nih.govnih.gov In Ethiopia, for example, studies found that only two-thirds of RHD patients receive at least 80% of their planned injections. nih.gov Research is ongoing to address these barriers, focusing on strategies like improved pain management protocols and the development of standing orders to allow nurses to administer the medication, thereby increasing access. rhdaction.orgrhdaction.org
| Research Area | Key Findings and Implications |
| Clinical Efficacy | Superior to oral penicillin for preventing recurrent ARF. rhdaction.org Halts or slows the progression to severe RHD. rhdaction.org |
| Cost-Effectiveness | The only RHD control strategy demonstrated to be cost-effective at both community and individual levels. aihw.gov.au |
| Implementation Science | Barriers include supply shortages, health worker reluctance, and patient adherence due to injection pain. nih.govnih.gov |
| Programmatic Solutions | Research focuses on nurse-led administration protocols, pain reduction techniques, and patient education to improve adherence. rhdaction.orgrhdaction.org |
Policy and Regulatory Research for Ensuring Equitable Global Access and Availability
Ensuring equitable global access to benzathine benzylpenicillin is a complex challenge addressed by ongoing policy and regulatory research. The market for this off-patent medication is fragile, characterized by low prices, small profit margins, and a limited number of active pharmaceutical ingredient (API) manufacturers. oup.comcdc.govnih.gov By 2016, the global supply of the API relied on just three manufacturers in China. oup.comcdc.gov This market concentration creates a high risk of recurring global shortages. nih.gov
Policy research focuses on several key areas to mitigate these risks. One critical area is improving demand forecasting. who.int Inaccurate forecasting, coupled with inflexible purchasing cycles and limited funding, contributes to supply and demand imbalances. who.intwho.int The introduction of dual HIV/syphilis rapid tests, for instance, requires coordinated policy to ensure that increased screening is matched by an adequate drug supply. nih.gov
Another focus of research is on regulatory and quality assurance mechanisms. Only one finished formulation of benzathine benzylpenicillin is currently pre-qualified by the WHO. who.int Enhancing the capacity of more manufacturers to meet international quality standards is seen as a crucial step to diversify the supplier base and prevent production stoppages. cdc.gov
Finally, researchers and global health bodies advocate for policies that create a more stable market. This includes exploring mechanisms for pooled procurement, ensuring national essential medicine lists are updated, and developing strategies to manage buffer stocks. cdc.govwho.int At the country level, policies such as establishing standing orders for nurses can reduce barriers to administration and improve access for patients in remote areas. rhdaction.orgsahealth.sa.gov.au
Q & A
Q. What key physicochemical properties of benzathine benzylpenicillin are critical for experimental design in formulation studies?
Benzathine benzylpenicillin is a white, odorless powder with very low water solubility (sparingly soluble in ethanol, insoluble in ether). Its stability requires storage in airtight containers at ≤30°C, protected from light, to prevent degradation . The compound’s variable water of crystallization necessitates precise anhydrous calculations during assay development. Researchers must account for its hygroscopic nature in stability testing protocols, particularly when designing long-term storage studies.
Q. What standardized assay methods are recommended for quantifying benzathine benzylpenicillin in pharmaceutical preparations?
The International Pharmacopoeia specifies a two-step assay:
- Total penicillins : Dissolve 0.065 g in dimethylformamide, dilute to 1 L, and measure via imidazole/mercuric chloride titration, comparing hydrolyzed and non-hydrolyzed aliquots .
- C16H20N2 content : Use acid-base titration with perchloric acid in acetic anhydride. These methods ensure compliance with the 96.0–100.5% potency range for penicillins and 24.0–27.0% for the dibenzylethylenediamine component.
Q. How is benzathine benzylpenicillin classified in antimicrobial therapeutic categories?
It is categorized under the ATC code J01CE08 as a β-lactamase-sensitive penicillin, specifically a long-acting depot formulation of penicillin G. This classification informs its use in protocols requiring sustained antibacterial activity, such as syphilis prophylaxis .
Advanced Research Questions
Q. What methodologies address discrepancies in clinical efficacy data during benzathine benzylpenicillin shortages?
During supply constraints (e.g., global API shortages), researchers must design adaptive trials comparing benzathine benzylpenicillin with alternatives like doxycycline, excluding pregnant women and children (who require reserved stock ). Methodological steps include:
- PICO framework : Define populations (e.g., adults vs. pregnant women), interventions (benzathine benzylpenicillin vs. doxycycline), and outcomes (serological response, adverse events).
- Ethical considerations : Prioritize benzathine benzylpenicillin for vulnerable groups while testing alternatives in non-pregnant cohorts .
Q. How can researchers analyze crystal properties to mitigate injectability issues (e.g., needle blockage)?
Needle-like crystals (Product A) reduce blockage risk compared to plate-like forms (Product B). Key methodologies include:
- Crystallography : Polarized light microscopy for morphology.
- Spectroscopy : IR and Raman to confirm chemical identity.
- Thermal analysis : DSC to assess melting points (123–124°C) and stability .
- Particle size distribution : Laser diffraction to optimize injectable formulations. These techniques guide crystal engineering for improved syringeability.
Q. How to ensure batch-to-batch consistency in impurity profiles during manufacturing?
Reference standards (e.g., monobenzylethylenediamine, penicilloic acids) are critical for HPLC or LC-MS impurity profiling. Key steps:
- Identify EP-listed impurities : Monobenzylethylenediamine (CAS 4152-09-4), phenylacetic acid (CAS 103-82-2), and degradation products like penilloic acids .
- Quantitative thresholds : Adhere to pharmacopeial limits (e.g., ≤0.5% for individual impurities).
- Stability-indicating methods : Use accelerated degradation studies (heat, humidity) to validate analytical robustness.
Data Contradiction Analysis
Q. How should researchers resolve contradictions in pharmacokinetic data between different benzathine benzylpenicillin formulations?
Conflicting data (e.g., bioavailability variations) require:
- Meta-analysis : Pool studies using PRISMA guidelines, stratifying by formulation (e.g., crystal type ).
- In vitro-in vivo correlation (IVIVC): Compare dissolution profiles (USP apparatus) with clinical PK data.
- Sensitivity analysis : Adjust for variables like injection site (gluteal vs. deltoid) and muscle blood flow.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
